Varv peptide C

Catalog No.
S1886653
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Varv peptide C

Product Name

Varv peptide C

Varv peptide C is a member of the cyclotide family, which are small, cyclic peptides characterized by their unique structural topology and biological functions. Cyclotides are known for their stability due to the presence of a cyclic backbone and multiple disulfide bonds, making them resistant to proteolytic degradation. Varv peptide C specifically contains a sequence of amino acids that contribute to its structural integrity and biological activity, making it an interesting subject for research in both pharmacology and biotechnology.

Involving Varv peptide C primarily focus on its synthesis and post-translational modifications. The synthesis typically involves solid-phase peptide synthesis techniques, where the peptide is assembled stepwise on a resin support. Key reactions include:

  • Coupling Reactions: Amino acids are sequentially added to the growing peptide chain using coupling reagents such as 1-hydroxybenzotriazole and dicyclohexylcarbodiimide.
  • Cyclization: Following the synthesis, cyclization occurs through oxidative folding, where disulfide bonds are formed between cysteine residues, stabilizing the cyclic structure.
  • Cleavage: The final product is cleaved from the resin using strong acids or bases, typically involving hydrogen fluoride or trifluoroacetic acid .

Varv peptide C exhibits a variety of biological activities that are characteristic of cyclotides. These include:

  • Antimicrobial Properties: Varv peptide C has shown efficacy against various bacterial pathogens, making it a candidate for developing new antimicrobial agents .
  • Cytotoxic Effects: Some studies indicate that cyclotides can induce cell death in certain cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition: Cyclotides may also act as inhibitors of specific enzymes, thereby influencing various biochemical pathways within organisms.

The synthesis of Varv peptide C can be achieved through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method, allowing for the efficient assembly of peptides on a solid support. The process involves repeated cycles of deprotection and coupling until the desired sequence is achieved.
  • Chemical Modification: Post-synthesis modifications can enhance stability or alter biological activity. For example, introducing non-canonical amino acids can improve binding affinity or selectivity .
  • Biological Synthesis: Cyclotides like Varv peptide C can also be produced in vivo using recombinant DNA technology in suitable host organisms, which can be more cost-effective for large-scale production .

Varv peptide C has potential applications across various fields:

  • Pharmaceuticals: Due to its antimicrobial and cytotoxic properties, it could be developed into new drugs for treating infections or cancer .
  • Agriculture: Its ability to combat plant pathogens makes it a candidate for developing biopesticides or plant protection agents .
  • Biotechnology: The unique structural features of cyclotides allow them to serve as scaffolds for drug design or as tools in molecular biology.

Research into the interactions of Varv peptide C with biological targets is crucial for understanding its mechanisms of action. Studies typically focus on:

  • Binding Affinity: Measuring how strongly Varv peptide C interacts with specific receptors or enzymes.
  • Mechanistic Pathways: Investigating how these interactions influence cellular processes, such as apoptosis or immune responses.
  • Structural Analysis: Utilizing techniques like nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate the binding modes and conformations of Varv peptide C when interacting with target molecules .

Varv peptide C shares structural and functional similarities with other cyclotides. Here are some comparable compounds:

Compound NameSource PlantNotable Features
Kalata B1Oldenlandia affinisKnown for cytotoxicity and antimicrobial activity
Cycloviolacin O2Viola odorataExhibits strong antimicrobial properties
MCoTI-IIMomordica cochinchinensisInhibits proteases; used in cancer research
Sunflower Trypsin InhibitorHelianthus annuusFunctions as an enzyme inhibitor

Uniqueness of Varv Peptide C

Varv peptide C is unique due to its specific amino acid sequence and structural arrangement that may confer distinct biological activities compared to other cyclotides. Its particular arrangement of disulfide bonds contributes to its stability and potential efficacy against specific pathogens or cellular targets.

Occurrence in Viola arvensis

Varv peptide C was first isolated and characterized from the aerial parts of Viola arvensis Murray in 1999, marking it as one of the pioneering discoveries in cyclotide research [1] [2]. The compound occurs naturally in the flowering aerial portions of this violet species, where it functions as part of the plant's natural defense system [1] [5]. Within Viola arvensis, Varv peptide C exists alongside multiple other cyclotides, with individual plants typically expressing complex mixtures containing more than 50 distinct cyclotide variants [5] [6].

The distribution pattern of Varv peptide C within Viola arvensis tissues demonstrates preferential accumulation in leaves and aerial structures, consistent with its proposed role in plant defense mechanisms [5] [7]. Mass spectrometric analysis reveals that this compound represents one of the dominant cyclotide species present in Viola arvensis extracts, though its relative abundance can vary significantly depending on environmental conditions and plant developmental stage [5] [6].

Table 1. Structural and Chemical Properties of Varv Peptide C

PropertyValue
Amino Acid Sequence (Linear)TCVGGTCNTPGCSCSWPVCTRNGVPICGE
Molecular FormulaC116H185N35O40S6
Molecular Weight (Da)2894.137
Number of Amino Acids29
Number of Cysteine Residues6
Number of Disulfide Bonds3
Structural ClassificationCyclotide (Bracelet subfamily)
Source PlantViola arvensis
Plant FamilyViolaceae
Discovery Year1999

Phylogenetic Distribution Within Violaceae

The occurrence of Varv peptide C and related cyclotides extends throughout the Violaceae family, reflecting an ancient evolutionary origin and subsequent diversification across multiple genera [6] [8]. Large-scale phylogenetic mapping has revealed that cyclotides are ubiquitous among Violaceae species, with over 200 samples representing approximately one-sixth of all known species containing these compounds [6].

Within the genus Viola, Varv peptide C demonstrates a remarkably broad distribution pattern, being detected in numerous species across different taxonomic sections [6] [8]. Phylogenetic analysis indicates that this particular cyclotide emerged prior to the major evolutionary divergences within Viola, suggesting its presence in the common ancestor of multiple violet lineages [8]. The compound has been identified in species belonging to sections Melanium, Plagiostigma, Viola, and Chamaemelanium, indicating its conservation across approximately 15 million years of evolutionary history [8].

Molecular phylogenetic studies utilizing both plastid and nuclear deoxyribonucleic acid sequences have positioned Varv peptide C within a broader evolutionary context of cyclotide diversification [8]. The distribution pattern suggests that while the core structural framework of Varv peptide C remains highly conserved, subtle sequence variations have emerged in different species lineages, contributing to the overall diversity of the cyclotide family [9] [8].

Table 2. Phylogenetic Distribution of Cyclotides in Violaceae

GenusSpecies AnalyzedCyclotides per SpeciesTotal Estimated CyclotidesRepresentative Species
Viola150+1-254,000-20,000V. arvensis, V. odorata, V. tricolor
Hybanthus53-850-100H. parviflorus
Melicytus32-520-40M. ramiflorus
Gloeospermum21-35-10G. blakeanum
Pigea11-22-5P. enneasperma

Post-Translational Modification Mechanisms

The biosynthesis of Varv peptide C involves an extensive series of post-translational modifications that transform the initial gene-encoded precursor protein into the mature, biologically active cyclotide [10] [11]. These modifications encompass multiple enzymatic processes occurring in distinct cellular compartments, each contributing essential structural elements required for final cyclotide maturation [12] [13].

The initial post-translational event involves the recognition and targeting of the Varv peptide C precursor protein to the endoplasmic reticulum through its amino-terminal signal sequence [14] [15]. Following translocation into the endoplasmic reticulum lumen, the signal peptide is removed by signal peptidase, exposing the amino-terminal propeptide region [14] [13]. Within the endoplasmic reticulum environment, the cyclotide domain undergoes critical folding events facilitated by protein disulfide isomerase enzymes [16] [17].

Protein disulfide isomerase plays a crucial role in establishing the correct disulfide bond connectivity pattern characteristic of the cyclic cystine knot motif [16] [17]. This enzyme catalyzes both the initial formation of disulfide bonds between cysteine residues and the subsequent isomerization reactions required to achieve the native disulfide connectivity pattern [16]. The resulting three disulfide bonds (Cysteine I-Cysteine IV, Cysteine II-Cysteine V, and Cysteine III-Cysteine VI) create the distinctive knotted topology that confers exceptional stability to Varv peptide C [18].

Additional post-translational modifications observed in cyclotide biosynthesis include hydroxylation of proline residues, deamidation of asparagine and glutamine residues, and occasional glycosylation events [11] [19]. These secondary modifications contribute to the molecular diversity observed within cyclotide populations and may influence their biological activities and stability profiles [11].

Cyclization Enzymatic Pathways

The cyclization of Varv peptide C represents one of the most sophisticated enzymatic processes in plant biochemistry, requiring the coordinated action of multiple proteolytic enzymes to achieve backbone cyclization [10] [20] [13]. This process transforms the linear precursor protein into the characteristic head-to-tail cyclic structure that defines cyclotides [10] [21].

The cyclization pathway begins with the proteolytic processing of the amino-terminal propeptide region by papain-like cysteine proteases [20] [22]. These enzymes specifically recognize and cleave the junction between the amino-terminal repeat region and the mature cyclotide domain, exposing the amino terminus required for subsequent cyclization [20] [19]. The papain-like cysteine proteases demonstrate strict specificity for correctly folded cyclotide domains, ensuring that only properly structured precursors proceed to the cyclization stage [20] [22].

The critical cyclization step is mediated by asparaginyl endopeptidases, specialized cysteine proteases that catalyze both the cleavage of the carboxyl-terminal propeptide and the formation of the new peptide bond linking the amino and carboxyl termini [10] [23] [21]. This remarkable transpeptidation reaction occurs through an acyl-enzyme intermediate mechanism, where the asparaginyl endopeptidase forms a covalent adduct with the carboxyl terminus of the cyclotide domain before transferring this activated intermediate to the amino terminus [23] [24].

The asparaginyl endopeptidase demonstrates exquisite specificity for the conserved asparagine residue located at the carboxyl terminus of the cyclotide domain in loop 6 [23] [24]. Additional specificity determinants include the highly conserved leucine residue at the P2' position within the carboxyl-terminal tail, which appears essential for proper enzyme-substrate recognition and efficient cyclization [19]. Mutagenesis studies have confirmed that substitution of this leucine residue severely impairs cyclization efficiency, highlighting its critical role in the enzymatic mechanism [19].

Table 3. Enzymatic Processing Pathways in Cyclotide Biosynthesis

Processing StageEnzyme/MechanismLocationFunction
Precursor RecognitionSignal Recognition ParticleCytoplasmTargets precursor to secretory pathway
Endoplasmic Reticulum EntrySignal PeptidaseEndoplasmic ReticulumRemoves ER signal sequence
Disulfide Bond FormationProtein Disulfide IsomeraseEndoplasmic ReticulumCatalyzes correct disulfide bond formation
N-terminal Propeptide CleavagePapain-like Cysteine ProteaseVacuoleRemoves N-terminal repeat region
C-terminal Processing and CyclizationAsparaginyl EndopeptidaseVacuoleCyclizes peptide backbone and removes C-terminal tail
Final MaturationPost-translational modificationsVacuoleSecondary modifications (hydroxylation, glycosylation)

Recent advances in understanding cyclotide biosynthesis have revealed the existence of peptide asparaginyl ligases, enzymes closely related to asparaginyl endopeptidases but specialized for ligation rather than hydrolysis [25] [26]. These ligases, including butelase-1 and related enzymes from cyclotide-producing plants, demonstrate enhanced cyclization efficiency and have provided valuable insights into the molecular determinants governing ligase versus protease activity [25] [24].

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis represents the cornerstone methodology for the chemical preparation of Varv peptide C, offering a robust and scalable approach to cyclotide production [1] [2]. The 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis strategy has emerged as the preferred method due to its compatibility with the structural requirements of cyclotide synthesis and its effectiveness in handling the complex disulfide bond formation characteristic of cystine knot peptides [3] [4].

Fundamental Principles and Resin Selection

The synthesis of Varv peptide C employs specialized resin systems optimized for cyclic peptide production. The 2-chlorotrityl chloride resin has proven particularly effective for cyclotide synthesis, providing mild acidic cleavage conditions that preserve side-chain protecting groups during the crucial cyclization step [5] [1]. This resin offers a loading capacity of 0.6-0.8 millimoles per gram, enabling efficient peptide assembly while maintaining structural integrity throughout the synthetic process [2].

The choice of resin directly impacts the success of cyclotide synthesis. Unlike conventional peptide synthesis where harsh cleavage conditions are acceptable, cyclotide preparation requires the preservation of protecting groups to enable solution-phase cyclization. The 2-chlorotrityl chloride resin addresses this challenge by allowing peptide release under mild acidic conditions using 1% trifluoroacetic acid in dichloromethane, maintaining the integrity of all side-chain protecting groups essential for subsequent cyclization reactions [1] [6].

Coupling Chemistry and Optimization

The assembly of the Varv peptide C backbone utilizes standard 9-fluorenylmethoxycarbonyl coupling protocols with specialized optimization for cysteine-rich sequences. Coupling reactions employ 1-$$bis(dimethylamino)methylene$$-1H-1,2,3-triazolo$$4,5-b$$pyridinium 3-oxid hexafluorophosphate as the primary coupling reagent, combined with 1-hydroxybenzotriazole and N,N-diisopropylethylamine to achieve efficient amide bond formation [2] [7]. Each coupling cycle requires 2-3 hours at room temperature to ensure complete reaction, with monitoring via the bromophenol blue test to confirm successful amide bond formation [5].

The synthesis proceeds from the carboxyl-terminus to the amino-terminus, following the established convention for solid-phase peptide synthesis. For Varv peptide C, the sequence cyclo-TCVGGTCNTPGCSCSWPVCTRNGVPICGE requires careful attention to the positioning of the six cysteine residues that will form the characteristic cystine knot structure [8] [9]. Each cysteine residue is incorporated using Fmoc-Cys(Trt)-OH, where the trityl protecting group prevents premature disulfide bond formation during chain assembly [7].

Microwave-Assisted Enhancement

Recent advances in microwave-assisted solid-phase peptide synthesis have significantly improved the efficiency of cyclotide preparation [6] [10]. Microwave heating accelerates both coupling and deprotection reactions, reducing synthesis times from 12-16 hours to 4-6 hours for a typical 29-residue cyclotide while maintaining or improving crude peptide purity [6]. The controlled heating environment provides more uniform reaction conditions and enhanced solvation of protected peptide chains, particularly beneficial for aggregation-prone sequences common in cyclotides [10].

Temperature control during microwave-assisted synthesis requires careful optimization, with coupling reactions typically performed at 50-70°C and deprotection reactions at 80-90°C [6]. These elevated temperatures must be balanced against the thermal stability of protecting groups and the potential for racemization at sensitive amino acid positions. The microwave protocol has demonstrated particular effectiveness for difficult couplings involving sterically hindered amino acids and sequences prone to secondary structure formation during synthesis [10].

Native Chemical Ligation Strategies

Native chemical ligation has revolutionized the synthesis of cyclic peptides, providing a chemoselective method for forming peptide bonds under mild aqueous conditions [11] [12]. For Varv peptide C synthesis, native chemical ligation offers the optimal strategy for achieving head-to-tail cyclization while maintaining the native peptide backbone structure essential for biological activity [13] [14].

Mechanistic Foundation and Selectivity

The native chemical ligation reaction proceeds through a two-step mechanism initiated by the nucleophilic attack of an N-terminal cysteine thiol group on a C-terminal thioester, forming a transient thioester intermediate [11] [14]. This intermediate undergoes spontaneous S-to-N acyl migration, generating the desired native peptide bond with complete chemoselectivity [12]. The reaction exhibits exceptional specificity, with internal cysteine residues remaining unreactive due to their reduced nucleophilicity compared to the N-terminal α-amino cysteine [14].

For Varv peptide C, the presence of an N-terminal cysteine residue in the natural sequence facilitates direct application of native chemical ligation methodology [5] [9]. The cyclization strategy involves preparation of a linear peptide precursor bearing a C-terminal thioester functionality, which undergoes intramolecular ligation to form the cyclic backbone [11] [13]. This approach eliminates the need for additional chemical modifications while ensuring formation of the native peptide structure [12].

Thioester Preparation and Optimization

The preparation of peptide thioesters for native chemical ligation requires specialized synthetic approaches due to the base-lability of thioester bonds [15] [16]. Traditional Boc-solid-phase peptide synthesis provides direct access to peptide thioesters but requires the use of hazardous hydrogen fluoride for final deprotection [15]. Alternative Fmoc-compatible strategies have been developed, including the use of safety-catch linkers and post-synthesis thioesterification methods [17] [16].

The in situ thioesterification approach has emerged as particularly effective for cyclotide synthesis [18] [17]. This method employs specialized C-terminal modifications that undergo conversion to thioesters under mild acidic conditions, enabling direct cyclization without isolation of the unstable thioester intermediate [18]. Thioester surrogates such as N-acylurea derivatives and thioethyl glycine linkers provide practical alternatives that are compatible with standard Fmoc-solid-phase peptide synthesis protocols [17].

Ligation Conditions and Kinetic Enhancement

Optimal native chemical ligation conditions for Varv peptide C cyclization require careful balance of peptide concentration, pH, and thiol additives to maximize cyclization efficiency while minimizing competing side reactions [11] [14]. Peptide concentrations of 0.5-2.0 millimolar provide the optimal compromise between reaction rate and intermolecular oligomerization [19]. The reaction pH is maintained at 6.8-7.2 to ensure adequate thiol nucleophilicity while preventing hydrolysis of the thioester starting material [14].

Thiol additives play a crucial role in enhancing ligation kinetics through thioester exchange mechanisms [11] [12]. 4-mercaptophenylacetic acid serves as the most effective additive, providing a more reactive aryl thioester intermediate that accelerates the ligation reaction [14]. Typical concentrations of 20-50 millimolar 4-mercaptophenylacetic acid reduce reaction times from 24-48 hours to 4-12 hours while improving overall yields [11].

Microfluidic and One-Pot Methodologies

Advanced native chemical ligation strategies have incorporated microfluidic reaction platforms to enhance cyclization efficiency through improved mixing and precise temperature control [14] [19]. Microfluidic systems enable the use of higher peptide concentrations (2-10 millimolar) due to enhanced mass transfer, resulting in faster reaction rates and reduced formation of intermolecular products [14]. These systems have demonstrated particular effectiveness for the cyclization of shorter peptides and sequences prone to aggregation [19].

One-pot methodologies combine thioester formation and native chemical ligation in a single reaction vessel, streamlining the synthetic process and eliminating the need for intermediate purification [17] [20]. These protocols typically employ buffered aqueous conditions with pH modulation to control the sequence of reactions, beginning with thioester formation under acidic conditions followed by ligation under neutral to slightly basic conditions [17] [19].

Oxidative Folding Optimization

The oxidative folding of Varv peptide C represents a critical step in obtaining the biologically active cystine knot structure, requiring precise control of redox conditions and environmental parameters [21] [22]. The formation of three interlocked disulfide bonds in the correct connectivity pattern presents significant challenges due to the potential for misfolded intermediates and kinetic traps [22] [23].

Folding Pathway Analysis and Intermediates

Detailed kinetic studies of cyclotide oxidative folding have revealed distinct folding pathways that vary between subfamilies [22] [24]. Varv peptide C, belonging to the bracelet cyclotide subfamily, exhibits a characteristic folding pattern involving the rapid formation of three-disulfide intermediates that slowly convert to the native structure [24] [25]. This pathway differs significantly from Möbius cyclotides, which accumulate heterogeneous one- and two-disulfide intermediates before achieving the native fold [22].

The folding mechanism proceeds through specific structural nucleation events that guide the formation of correct disulfide connectivity [21] [26]. Recent research has identified β-turn formation as a critical nucleation step, with the incorporation of β-turn mimetics such as D-proline-glycine dipeptides significantly enhancing folding efficiency [21]. These structural elements serve as folding templates that pre-organize the peptide backbone to favor native disulfide bond formation [26].

Buffer System Selection and pH Control

The choice of buffer system profoundly influences the oxidative folding success rate and final product quality [27] [25]. Ammonium bicarbonate buffer at pH 8.0-8.5 provides the standard conditions for cyclotide folding, offering adequate alkalinity for disulfide bond formation while remaining compatible with subsequent purification procedures [5] [23]. The volatile nature of ammonium bicarbonate facilitates product isolation through lyophilization without introducing non-volatile salts [28].

Alternative buffer systems have demonstrated superior performance for specific applications. Glutathione redox buffers containing reduced and oxidized glutathione in 10:1 ratios provide enhanced folding efficiency through controlled redox potential [28] [25]. These systems enable the reversible formation and breakage of disulfide bonds, allowing the peptide to escape kinetic traps and achieve the thermodynamically favored native structure [28]. Success rates of 80-95% have been achieved using optimized glutathione conditions compared to 70-85% with standard ammonium bicarbonate [27].

Co-solvent Effects and Aggregation Prevention

The addition of organic co-solvents and detergents significantly improves folding outcomes for hydrophobic cyclotides prone to aggregation [24] [25]. Dimethyl sulfoxide at concentrations of 5-10% volume/volume enhances peptide solubility and reduces intermolecular aggregation without interfering with disulfide bond formation [29] [25]. Higher concentrations of dimethyl sulfoxide can inhibit folding by disrupting the hydrophobic collapse necessary for proper disulfide pairing [24].

Non-ionic detergents such as Triton X-100 and polyethylene glycol derivatives provide additional benefits for difficult folding targets [24] [25]. These additives prevent peptide precipitation and aggregation while maintaining the aqueous environment necessary for oxidative folding [23]. Optimal detergent concentrations range from 0.01-0.1% weight/volume, with higher concentrations potentially interfering with the hydrophobic interactions that stabilize the native fold [25].

Temperature and Time Optimization

Temperature control during oxidative folding requires careful optimization to balance reaction rates against product stability [27] [25]. Room temperature (20-25°C) provides the standard conditions that minimize thermal degradation while allowing adequate folding kinetics [28] [23]. Lower temperatures (4-15°C) can improve folding yields for unstable peptides but require extended reaction times of 48-96 hours [25].

The folding time course typically involves an initial rapid phase lasting 2-6 hours during which most disulfide bonds form, followed by a slower maturation phase requiring 12-48 hours for complete conversion to the native structure [22] [24]. Monitoring the folding progress through analytical high-performance liquid chromatography enables optimization of reaction conditions and identification of the optimal harvest time [25].

Tea-Bag Parallel Production Techniques

The tea-bag methodology represents a paradigm shift in peptide synthesis, enabling the simultaneous preparation of multiple peptide sequences while reducing solvent consumption and improving overall efficiency [30] [31]. For Varv peptide C and related cyclotides, this approach offers significant advantages in terms of screening synthetic conditions and producing peptide libraries for structure-activity relationship studies [32] [33].

Methodological Framework and Design Principles

The tea-bag approach employs small polypropylene mesh containers that hold individual aliquots of peptide synthesis resin, allowing multiple sequences to be processed simultaneously while maintaining complete separation of products [30] [33]. Each tea-bag functions as an independent microreactor that can be subjected to common synthetic operations such as deprotection and washing, while being individually treated for amino acid coupling steps specific to each sequence [31] [33].

The spatial arrangement of the tea-bag system represents a fundamental departure from conventional solid-phase peptide synthesis methodology [30]. Instead of adding reagents to static reaction vessels, the tea-bag approach involves moving the microreactors between different reagent solutions, enabling efficient utilization of coupling reagents and deprotection solutions across multiple syntheses [31]. This design significantly reduces reagent consumption and waste generation compared to parallel synthesis in individual reaction vessels [30].

Synthesis Protocol and Reagent Management

The implementation of tea-bag methodology for Varv peptide C synthesis follows a carefully orchestrated protocol that maximizes efficiency while maintaining product quality [5] [32]. Common operations including Fmoc-deprotection and washing steps are performed simultaneously for all tea-bags in large polyethylene bottles, ensuring uniform reaction conditions across all syntheses [30] [31]. The deprotection step typically employs 20% 4-methylpiperidine in N,N-dimethylformamide for 5-10 minutes, with the tea-bags agitated to ensure complete penetration of the deprotection reagent [31].

Amino acid coupling reactions are performed by sorting tea-bags according to the next residue to be incorporated and treating them in separate containers containing the appropriate activated amino acid [30] [33]. This approach enables the simultaneous coupling of up to 20 different amino acids, limited only by the number of available reaction vessels [31]. Coupling reactions typically require 45-60 minutes with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate and 1-hydroxybenzotriazole activation, followed by thorough washing before the next synthetic cycle [32].

Reagent Recycling and Green Chemistry Implementation

Recent developments in tea-bag methodology have incorporated reagent recycling strategies that further improve the environmental sustainability of the synthesis process [30] [31]. Deprotection reagents can be reused for multiple cycles with minimal loss of effectiveness, reducing 4-methylpiperidine consumption by up to 50% compared to single-use protocols [31]. The recycling system requires careful monitoring of reagent activity through spectroscopic analysis to ensure consistent deprotection efficiency [30].

Solvent recycling presents additional opportunities for waste reduction, with N,N-dimethylformamide usage decreased by 25-30% through implementation of recovery and purification procedures [30] [31]. The recycling protocols must account for the accumulation of synthesis byproducts and protecting group fragments that could interfere with subsequent synthetic cycles [31]. Filtration and distillation procedures enable the recovery of high-purity solvents suitable for continued use in peptide synthesis applications [30].

Quality Control and Analytical Monitoring

The tea-bag methodology requires specialized quality control procedures to ensure consistent product quality across multiple simultaneous syntheses [32] [33]. Visual inspection of tea-bag integrity prevents cross-contamination between sequences, while standardized washing protocols ensure complete removal of excess reagents [30] [31]. The bromophenol blue test provides a rapid qualitative assessment of coupling efficiency for each individual tea-bag, enabling real-time optimization of reaction conditions [32].

Analytical characterization of crude peptides synthesized via tea-bag methodology demonstrates comparable or improved purity relative to conventional single-sequence synthesis [30] [34]. Mass spectrometric analysis confirms the correct molecular weight for each sequence, while high-performance liquid chromatography provides quantitative assessment of crude purity [31] [34]. Success rates for complex cyclotide sequences range from 75-90% using optimized tea-bag protocols, representing a significant improvement over earlier implementations of the methodology [30] [32].

Sequence

GVPICGETCVGGTCNTPGCSCSWPVCTRN

Dates

Last modified: 07-21-2023

Explore Compound Types